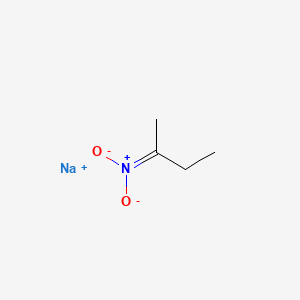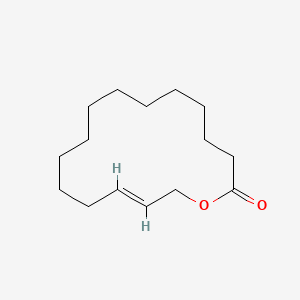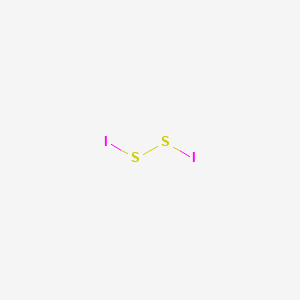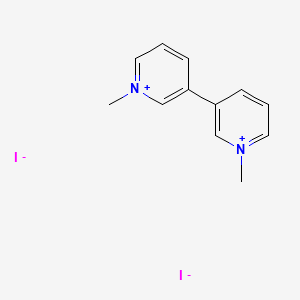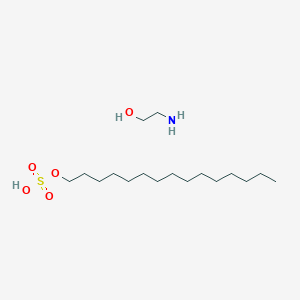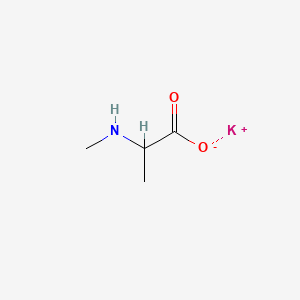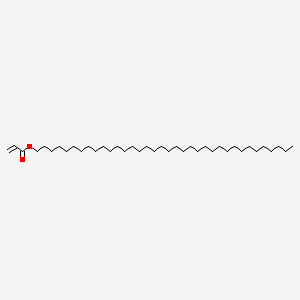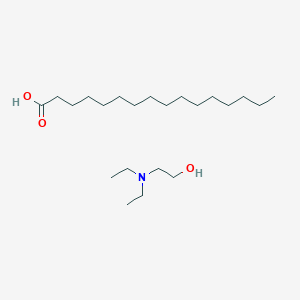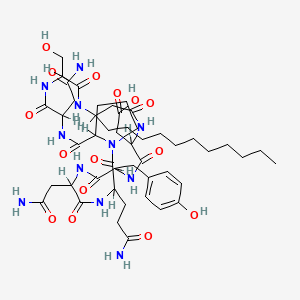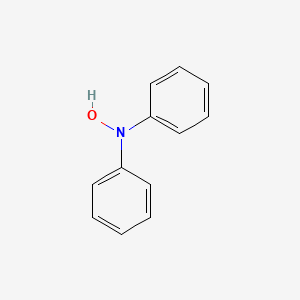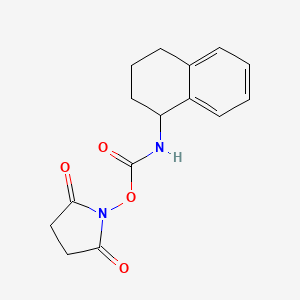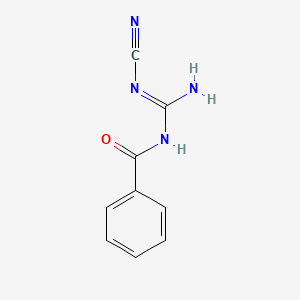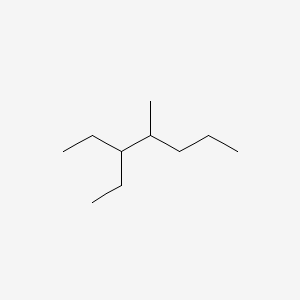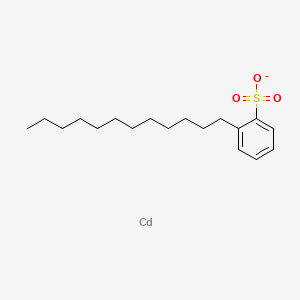
Cadmium dodecylbenzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium dodecylbenzenesulphonate is a chemical compound with the molecular formula C36H58CdO6S2 . It is a cadmium salt of dodecylbenzenesulfonic acid, known for its surfactant properties. This compound is used in various industrial applications due to its unique chemical characteristics .
準備方法
Synthetic Routes and Reaction Conditions: Cadmium dodecylbenzenesulphonate can be synthesized through the reaction of cadmium salts with dodecylbenzenesulfonic acid. The reaction typically involves the following steps:
Sulfonation: Dodecylbenzene is sulfonated using concentrated sulfuric acid to produce dodecylbenzenesulfonic acid.
Neutralization: The resulting sulfonic acid is then neutralized with cadmium carbonate or cadmium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors followed by neutralization tanks. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
化学反応の分析
Types of Reactions: Cadmium dodecylbenzenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cadmium oxide and other by-products.
Reduction: Under specific conditions, it can be reduced to cadmium metal.
Substitution: The sulfonate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Cadmium oxide, sulfur dioxide.
Reduction: Cadmium metal.
Substitution: Various cadmium-organic compounds.
科学的研究の応用
Cadmium dodecylbenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a catalyst in organic reactions.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
作用機序
The mechanism of action of cadmium dodecylbenzenesulphonate involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased membrane permeability. This disruption can affect various cellular processes, including ion transport and signal transduction .
Molecular Targets and Pathways:
Lipid Bilayers: Disrupts the integrity of cell membranes.
Proteins: Interacts with membrane-bound proteins, altering their function.
Pathways: Affects ion channels and signal transduction pathways.
類似化合物との比較
Cadmium dodecylbenzenesulphonate can be compared with other similar compounds such as:
Sodium dodecylbenzenesulfonate: A widely used surfactant with similar properties but different metal ion.
Decylbenzenesulfonate: Similar structure but with a shorter alkyl chain.
Tridecylbenzenesulfonate: Similar structure but with a longer alkyl chain.
Uniqueness: this compound is unique due to the presence of cadmium, which imparts specific chemical and physical properties not found in its sodium or other alkyl chain counterparts .
特性
CAS番号 |
31017-44-4 |
|---|---|
分子式 |
C18H29CdO3S- |
分子量 |
437.9 g/mol |
IUPAC名 |
cadmium;2-dodecylbenzenesulfonate |
InChI |
InChI=1S/C18H30O3S.Cd/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/p-1 |
InChIキー |
GJPBOMPCXOKYBJ-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Cd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


